Dqf6LG8qwj
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Overview
Description
The compound Dqf6LG8qwj Merafloxacin , is a fluoroquinolone antibacterial agent. It is chemically identified as 1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid . Merafloxacin is notable for its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising candidate for antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Merafloxacin is synthesized through a multi-step process involving the following key steps:
Formation of the quinoline core: The synthesis begins with the formation of the quinoline core structure, which involves the cyclization of appropriate precursors under controlled conditions.
Introduction of fluorine atoms: Fluorine atoms are introduced at specific positions on the quinoline ring through electrophilic fluorination reactions.
Attachment of the pyrrolidine ring: The pyrrolidine ring is attached to the quinoline core via nucleophilic substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of Merafloxacin involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Merafloxacin undergoes several types of chemical reactions, including:
Oxidation: Merafloxacin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core or the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the Merafloxacin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Merafloxacin with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Merafloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial and antiviral properties, particularly against SARS-CoV-2.
Medicine: Explored as a potential therapeutic agent for treating bacterial and viral infections.
Industry: Utilized in the development of new antimicrobial agents and in pharmaceutical research
Mechanism of Action
Merafloxacin exerts its effects by inhibiting the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome. This inhibition prevents the proper translation of viral proteins, thereby restricting viral replication. The molecular targets of Merafloxacin include the ribosomal RNA and the pseudoknot region of the viral RNA .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties but different molecular targets.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against respiratory pathogens.
Uniqueness of Merafloxacin
Merafloxacin is unique in its ability to inhibit the pseudoknot formation in the SARS-CoV-2 genome, making it a promising candidate for antiviral therapies. Its specific mechanism of action and molecular targets distinguish it from other fluoroquinolones .
Properties
CAS No. |
99735-05-4 |
---|---|
Molecular Formula |
C19H23F2N3O3 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)/t11-/m0/s1 |
InChI Key |
BAYYCLWCHFVRLV-NSHDSACASA-N |
Isomeric SMILES |
CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |
Origin of Product |
United States |
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